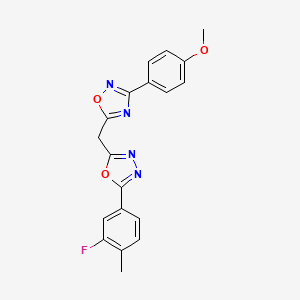
5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15FN4O3 and its molecular weight is 366.352. The purity is usually 95%.
BenchChem offers high-quality 5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have explored the antimicrobial properties of 1,3,4-oxadiazole derivatives. For instance, compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles have been tested for their antimicrobial activity against bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016). Furthermore, other studies have synthesized and characterized novel oxadiazoles for their antibacterial activity, demonstrating significant effectiveness against various bacterial strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antitubercular and Antibacterial Properties
Oxadiazole derivatives have also been evaluated for their antitubercular and antibacterial activities. For example, certain isoxazole clubbed 1,3,4-oxadiazole derivatives showed good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, and some were found to be effective antitubercular agents against M. tuberculosis (Shingare et al., 2018).
Nematocidal Activity
Research has been conducted on the nematocidal activities of novel 1,2,4-oxadiazole derivatives. Some compounds have shown promising nematocidal activity against specific nematodes, making them potential leads for developing nematicides (Liu, Wang, Zhou, & Gan, 2022).
Anti-inflammatory and Analgesic Effects
Oxadiazole derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties. Certain compounds within this class were found to have significant activity in these areas (Ramaprasad, Kalluraya, Kumar, & Mallya, 2013).
Cytotoxicity Testing
These derivatives have also been subjected to cytotoxicity testing. The synthesis of new oxadiazole derivatives has led to the discovery of compounds with varying degrees of cytotoxicity against different cancer cell lines (Nguyen Tien et al., 2018).
Herbicidal Activity
Oxadiazole compounds have been synthesized for their potential herbicidal activity. Certain derivatives have demonstrated a moderate to high level of activity against various weeds, offering insights into new avenues for herbicide development (Tajik & Dadras, 2011).
Luminescence and Absorption Studies
These compounds have been studied for their luminescent properties, which could have potential applications in the development of optical materials and sensors (Mikhailov et al., 2016).
Propriétés
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3/c1-11-3-4-13(9-15(11)20)19-23-22-17(26-19)10-16-21-18(24-27-16)12-5-7-14(25-2)8-6-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBHNFXVGZSVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2511661.png)
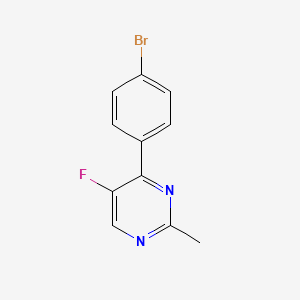
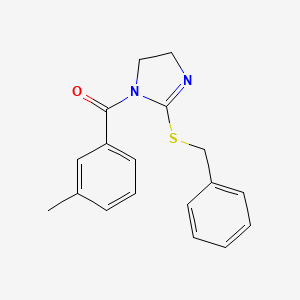
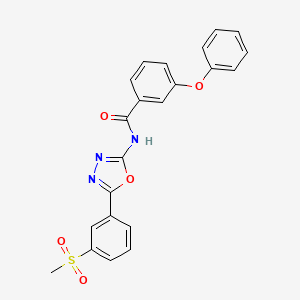

![3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511670.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2511671.png)
![1-(2-bromophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511674.png)
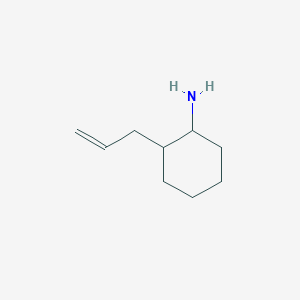
![N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2511676.png)
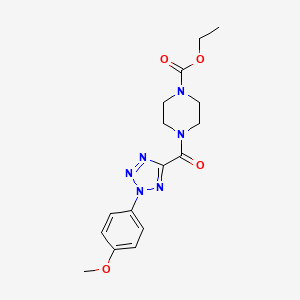
![4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one](/img/structure/B2511678.png)
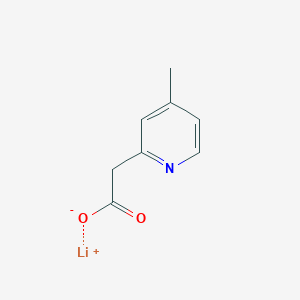
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2511683.png)